Di(piperazin-1-yl)methane

Description

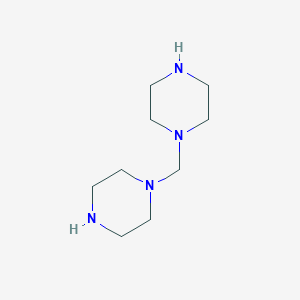

Di(piperazin-1-yl)methane (DPM) is a symmetric organic compound featuring two piperazine rings linked by a methane group. Piperazine, a six-membered heterocyclic ring with two nitrogen atoms, is a versatile scaffold in medicinal chemistry due to its conformational flexibility and ability to enhance solubility and bioavailability. Compound I crystallizes with chair-configured piperazine rings and benzodioxolylmethyl substituents, showcasing DPM's adaptability for functionalization .

Properties

Molecular Formula |

C9H20N4 |

|---|---|

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1-(piperazin-1-ylmethyl)piperazine |

InChI |

InChI=1S/C9H20N4/c1-5-12(6-2-10-1)9-13-7-3-11-4-8-13/h10-11H,1-9H2 |

InChI Key |

LDGMDDYNAKOSMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CN2CCNCC2 |

Origin of Product |

United States |

Scientific Research Applications

Di(piperazin-1-yl)methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of di(piperazin-1-yl)methane depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor of enzymes or receptors. The molecular targets and pathways involved can vary widely, but common targets include enzymes involved in neurotransmitter metabolism and receptors in the central nervous system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Conformational Features

Di(piperazin-1-yl)methane Derivatives

- Compound I (C₂₅H₃₂N₄O₄): Features benzodioxolylmethyl groups at the 4-position of each piperazine ring. Both piperazine rings adopt chair conformations, and the benzodioxole rings exhibit planar or slightly disordered envelope conformations. The dihedral angle between the two benzene rings is 69.9(5)°, indicating significant steric hindrance. No classical hydrogen bonds are observed in the crystal lattice, suggesting weak intermolecular interactions .

- Ethyl 2-(4-((2-(4-ureidophenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate derivatives (e.g., 10m , C₂₈H₂₅F₆N₅O₃S): Substituents include thiazolylmethyl and trifluoromethylphenyl groups. These derivatives exhibit higher molecular weights (e.g., m/z 616.2 for 10m ) compared to Compound I (MW 476.55 g/mol). The presence of electron-withdrawing groups like CF₃ may enhance metabolic stability .

Functionalized Piperazine Derivatives

- 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0): Contains a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis. The Fmoc group increases steric bulk and hydrophobicity, contrasting with the benzodioxole groups in Compound I .

- Its synthesis via Pd-catalyzed coupling (29% yield) contrasts with the high yields (88–95%) of thiazolylmethyl derivatives in , reflecting substituent-dependent reaction efficiency .

Crystallographic and Solubility Considerations

- In contrast, acetic acid derivatives (e.g., ) may exhibit higher solubility due to ionizable carboxyl groups .

- Thiazolylmethyl derivatives () likely have moderate solubility, balanced by hydrophobic aryl groups and polar piperazine/ester functionalities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.